molecular formula C7H18N2O B3286107 [2-(Dimethylamino)ethyl](2-methoxyethyl)amine CAS No. 819813-93-9

[2-(Dimethylamino)ethyl](2-methoxyethyl)amine

Cat. No.: B3286107
CAS No.: 819813-93-9
M. Wt: 146.23 g/mol
InChI Key: TZRNYRIMGKPMCF-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethylamine is a chemical compound with the molecular formula C7H18N2O. It is also known by its IUPAC name, N1-(2-methoxyethyl)-N~2~,N~2~-dimethyl-1,2-ethanediamine. This compound is a liquid at room temperature and is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)ethylamine typically involves the reaction of 2-methoxyethylamine with dimethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:

2-Methoxyethylamine+Dimethylamine2-(Dimethylamino)ethylamine\text{2-Methoxyethylamine} + \text{Dimethylamine} \rightarrow \text{2-(Dimethylamino)ethylamine} 2-Methoxyethylamine+Dimethylamine→2-(Dimethylamino)ethylamine

Industrial Production Methods

In industrial settings, the production of 2-(Dimethylamino)ethylamine is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and minimize impurities. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(Dimethylamino)ethylamine is used as a building block for synthesizing more complex molecules. It is also employed in the preparation of polymers and as a reagent in various organic reactions.

Biology

The compound is used in biological research for modifying biomolecules and studying their interactions. It can be used to create derivatives that help in understanding biological pathways and mechanisms.

Medicine

In medicine, 2-(Dimethylamino)ethylamine is explored for its potential therapeutic applications. It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry

Industrially, the compound is used in the production of surfactants, emulsifiers, and corrosion inhibitors. It is also employed in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethylamine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions that modify other molecules. Its dimethylamino group can donate electrons, making it reactive in various chemical environments. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethyl methacrylate: This compound is similar in structure but contains a methacrylate group, making it useful in polymer chemistry.

    N,N-Dimethylethylenediamine: This compound has a similar amine structure but lacks the methoxyethyl group.

    Bis(2-methoxyethyl)amine: This compound contains two methoxyethyl groups and is used in different industrial applications.

Uniqueness

2-(Dimethylamino)ethylamine is unique due to its combination of a dimethylamino group and a methoxyethyl group. This combination imparts specific reactivity and properties that make it valuable in various chemical, biological, and industrial applications.

Properties

IUPAC Name

N-(2-methoxyethyl)-N',N'-dimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2O/c1-9(2)6-4-8-5-7-10-3/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRNYRIMGKPMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101217067
Record name N2-(2-Methoxyethyl)-N1,N1-dimethyl-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101217067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

819813-93-9
Record name N2-(2-Methoxyethyl)-N1,N1-dimethyl-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=819813-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-(2-Methoxyethyl)-N1,N1-dimethyl-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101217067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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